1-Naphthyltrimethoxysilane
Overview
Description
1-Naphthyltrimethoxysilane is a silicon-based compound that is characterized by the presence of a naphthyl group attached to a silicon atom, which is further connected to three methoxy groups. This compound is of interest due to its potential applications in materials science, particularly in the synthesis of polymers and organosilicon compounds.
Synthesis Analysis
The synthesis of compounds related to 1-naphthyltrimethoxysilane often involves the use of naphthyl-based precursors. For instance, the preparation of (R)-(1-naphthyl)phenylmethylsilylmethyllithium, a related compound, is achieved from 1-naphthylphenylmethyl-silylmethyltri-n-butyltin, which is prepared in multiple steps from (R)-(1-naphthyl)phenylmethylsilane . Similarly, the synthesis of naphthalene bridged disilanes is performed via catalytic dehydrocoupling, using RhCl(PPh3)3 as a catalyst, starting from disilyl precursors .
Molecular Structure Analysis
The molecular structure of compounds containing the 1-naphthyl group can be complex. For example, the crystal and molecular structure of α-naphthylphenylfluoromenthoxysilane was determined using X-ray diffraction, revealing a monoclinic space group and providing detailed measurements of the unit cell dimensions . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential reactivity.
Chemical Reactions Analysis
1-Naphthyl-containing compounds participate in various chemical reactions. For instance, the reaction of hypercoordinate dichlorosilanes bearing the 8-(dimethylamino)-1-naphthyl group with magnesium leads to the formation of a 1,2-disilaacenaphthene skeleton . Additionally, the thermolysis of pentacoordinate disilanes bearing an 8-thio- or 8-seleno-1-naphthyl group and a methoxy group on the same silicon atom generates intramolecular sulfur- or selenium-coordinated silylenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-naphthyltrimethoxysilane derivatives can be inferred from related compounds. For example, the synthesis of poly(2,6-dihydroxy-1,5-naphthylene) and its conversion to poly(2,6-dibutoxy-1,5-naphthylene) allows for the characterization of properties such as molecular weight, refractive indices, and dielectric constants . These properties are essential for the application of these materials in electronic devices.
Scientific Research Applications
Synthesis and Polymerization in Organosilicon Compounds
1-Naphthyltrimethoxysilane has been used in the synthesis of optically active organosilicon compounds. For instance, an optically active (>99% ee) organosilicon compound, 1-(1-naphthyl)-1-phenyl-1-vinyl-3,3-dimethyl-3-hydro-1,3-disiloxane, was prepared and used as a monomer for synthesizing optically active and isotactic polyethylene via hydrosilylation (Li & Kawakami, 1998). Similarly, 1,ω-bis[8-(dimethylamino)-1-naphthyl]-1,ω-difluorotrisilane and tetrasilane have been synthesized, exhibiting unique structural and reactive properties (Tamao et al., 1999).
Chemistry of Silicon Compounds
(R)-(1-naphthyl)phenylmethylsilylmethyllithium, derived from 1-naphthylphenylmethylsilane, has been used to investigate the stereochemistry at silicon in the elimination of β-hydroxysilanes. This has implications for understanding the behavior of silicon in chemical reactions (Larson et al., 1988).
Organic Oxidants and Synthesis
Naphthalene-1,8-diylbis(diphenylmethylium), derived from 1,8-dibromonaphthalene, has been used as an organic two-electron oxidant. It exhibits unique electron-transfer reduction behavior and has been employed for oxidative coupling of N,N-dialkylanilines (Saitoh et al., 2006).
Synthesis of Functional Silanes
Vinylphenyl-1-naphthylmenthoxysilane has been used to synthesize different functional silanes, demonstrating the stereochemistry of nucleophilic substitution reactions on silicon atoms (Corriu & Royo, 1968).
Building Blocks for Molecular Complexes
Naphtho[1,2-b:5,6-b']dithiophene, a moderate π-electron donor, has been synthesized to form complexes with π-electron accepting cyclophane, leading to the development of electroactive molecular machines (Jensen et al., 2019).
Environmental and Green Chemistry
Directed evolution of toluene ortho-monooxygenase has been used to enhance the synthesis of 1-naphthol and the degradation of chlorinated ethenes. This approach demonstrates the potential for environmental restoration and green chemistry applications (Canada et al., 2002).
properties
IUPAC Name |
trimethoxy(naphthalen-1-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-14-17(15-2,16-3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOVVFMGSCDMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC2=CC=CC=C21)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474662 | |
Record name | 1-NAPHTHYLTRIMETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthyltrimethoxysilane | |
CAS RN |
18052-76-1 | |
Record name | 1-NAPHTHYLTRIMETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Trimethoxysilyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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